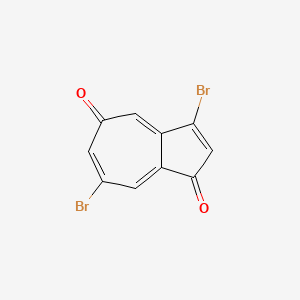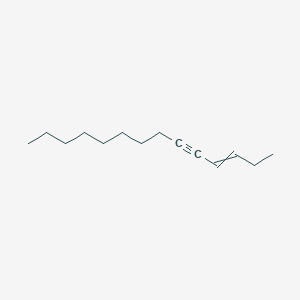![molecular formula C15H10O B14263246 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 134419-81-1](/img/no-structure.png)
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from simpler organic molecules. One common method involves the preparation of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues through reactions involving substituted 2,4-dihydroxoquinoline derivatives . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Although not widely used in industrial applications, its unique structure makes it a subject of interest for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Similar in structure but with different substituents, leading to variations in biological activity.
Bicyclo[4.2.0]octa-1,5,7-trienes: Another class of compounds with a similar bicyclic framework but different functional groups.
Uniqueness
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its specific benzylidene substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with molecular targets, making it a valuable compound for research in medicinal chemistry.
Propiedades
| 134419-81-1 | |
Fórmula molecular |
C15H10O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
8-benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C15H10O/c16-15-13-9-5-4-8-12(13)14(15)10-11-6-2-1-3-7-11/h1-10H |
Clave InChI |
UVWMIXJXSYIFMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)


